molecular formula C6H13O5P B11753886 Methyl 5-phosphonopentanoate

Methyl 5-phosphonopentanoate

Cat. No.: B11753886
M. Wt: 196.14 g/mol
InChI Key: XOSOVFXAFVIERT-UHFFFAOYSA-N
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Preparation Methods

Methyl 5-phosphonopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-phosphonopentanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 5-phosphonopentanoate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl 5-phosphonopentanoate has a wide range of scientific research applications:

Mechanism of Action

Methyl 5-phosphonopentanoate exerts its effects by competitively inhibiting the binding of glutamate to N-methyl-D-aspartate receptors. This inhibition prevents the activation of these receptors, thereby blocking synaptic transmission and plasticity associated with them . The molecular targets involved include the glutamate binding site on the N-methyl-D-aspartate receptor subunits.

Comparison with Similar Compounds

Methyl 5-phosphonopentanoate is similar to other phosphonate compounds such as 2-amino-5-phosphonopentanoic acid and 2-amino-7-phosphonoheptanoic acid. it is unique in its specific structure and selective inhibition of N-methyl-D-aspartate receptors . Other similar compounds include:

Properties

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

(5-methoxy-5-oxopentyl)phosphonic acid

InChI

InChI=1S/C6H13O5P/c1-11-6(7)4-2-3-5-12(8,9)10/h2-5H2,1H3,(H2,8,9,10)

InChI Key

XOSOVFXAFVIERT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCP(=O)(O)O

Origin of Product

United States

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